molecular formula C33H31N5 B3894661 2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3894661
M. Wt: 497.6 g/mol
InChI Key: JVHSGPMJFIPQSP-XNTDXEJSSA-N
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Description

Chemical Structure and Key Features The compound 2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612523-33-8) is a heterocyclic molecule with a pyrido[1,2-a]benzimidazole core fused to a piperazine ring substituted with a 3-phenylpropenyl group. Additional substituents include a benzyl group at position 2, a methyl group at position 3, and a carbonitrile functional group at position 4 .

The carbonitrile group enhances reactivity, enabling further functionalization for drug development .

Properties

IUPAC Name

2-benzyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N5/c1-25-28(23-27-13-6-3-7-14-27)33(38-31-17-9-8-16-30(31)35-32(38)29(25)24-34)37-21-19-36(20-22-37)18-10-15-26-11-4-2-5-12-26/h2-17H,18-23H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSGPMJFIPQSP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)CC=CC6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C/C=C/C6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Substituents Functional Groups Biological Implications Reference
Target Compound C28H29N5 - 2-Benzyl
- 3-Methyl
- 4-Carbonitrile
- Piperazinyl-3-phenylpropenyl
Benzimidazole, Piperazine, Carbonitrile Enhanced receptor binding via π-π interactions (benzyl), metabolic stability (methyl), and reactivity (carbonitrile)
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile C29H25ClN6 - 4-Chlorobenzyl
- Piperazine
Chlorobenzyl, Carbonitrile Increased lipophilicity and potency due to electron-withdrawing Cl group; potential anticancer activity
2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile C20H20N4 - 2-Allyl
- Pyrrolidinyl
Allyl, Carbonitrile Reduced hydrogen-bonding capacity (pyrrolidine vs. piperazine); altered pharmacokinetics
2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C31H35N5O2 - 2-Butyl
- 3,4-Dimethoxyphenethylamino
Methoxy, Amine Improved membrane permeability (butyl, dimethoxy); potential CNS activity
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile C32H38FN5 - 4-Fluorobenzyl
- 2-Octyl
Fluorobenzyl, Carbonitrile Extended half-life (octyl); fluorine enhances bioavailability

Physicochemical Properties

  • Lipophilicity : The octyl chain in ’s compound increases logP (predicted >5), favoring lipid-rich environments, whereas the target compound’s benzyl group balances lipophilicity (logP ~3.5) .
  • Solubility : Carbonitrile groups generally reduce aqueous solubility, but piperazine’s basicity (pKa ~9) improves protonation-dependent solubility in acidic environments .

Q & A

Q. How can conflicting data on the compound’s mechanism of action be addressed?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways .
  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or affinity-based pull-down assays to validate binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

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